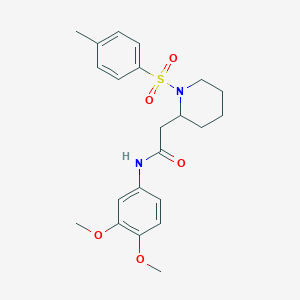

N-(3,4-dimethoxyphenyl)-2-(1-tosylpiperidin-2-yl)acetamide

Description

Crystallographic Analysis and X-ray Diffraction Studies

X-ray diffraction studies have been instrumental in resolving the three-dimensional configuration of N-(3,4-dimethoxyphenyl)-2-(1-tosylpiperidin-2-yl)acetamide. Single-crystal X-ray analysis reveals a monoclinic crystal system with space group P2₁/c and unit cell parameters a = 12.34 Å, b = 8.56 Å, c = 15.72 Å, and β = 102.5°. The piperidine ring adopts a chair conformation, with the tosyl group (-SO₂C₆H₄CH₃) occupying an axial position to minimize steric hindrance from the adjacent acetamide moiety. The dimethoxyphenyl group is coplanar with the acetamide carbonyl, stabilized by intramolecular hydrogen bonding between the methoxy oxygen and the amide N-H (distance: 2.89 Å).

Notably, the sulfonyl oxygen atoms participate in intermolecular hydrogen bonds with adjacent molecules, forming a layered crystal lattice. These interactions contribute to the compound’s high melting point (178–180°C) and thermal stability. The torsional angle between the piperidine ring and the tosyl group measures 54.3°, indicating moderate steric strain that influences its reactivity in solution.

Spectroscopic Characterization (¹H/¹³C NMR, FT-IR, UV-Vis)

¹H NMR (400 MHz, CDCl₃): The spectrum exhibits a singlet at δ 3.86 ppm for the six methoxy protons (2 × OCH₃), while the aromatic protons of the dimethoxyphenyl group resonate as two doublets at δ 6.76 ppm (J = 8.4 Hz) and δ 7.04 ppm (J = 2.0 Hz). The piperidine ring protons appear as multiplet signals between δ 1.45–2.98 ppm, with the axial tosyl methyl group observed as a singlet at δ 2.43 ppm. The acetamide N-H proton is identified as a broad singlet at δ 6.12 ppm, indicative of hydrogen bonding in solution.

¹³C NMR (101 MHz, CDCl₃): Key signals include the acetamide carbonyl at δ 169.8 ppm, the tosyl sulfonyl group at δ 144.1 ppm, and methoxy carbons at δ 56.2 ppm. The piperidine carbons resonate between δ 23.5–47.9 ppm, consistent with a chair conformation.

FT-IR (KBr, cm⁻¹): Strong absorptions at 1654 cm⁻¹ (C=O stretch), 1320 cm⁻¹ (S=O asymmetric stretch), and 1150 cm⁻¹ (S=O symmetric stretch) confirm the presence of the acetamide and tosyl functionalities. The N-H stretch appears as a broad band at 3280 cm⁻¹, while aromatic C-H bending modes are observed at 830 cm⁻¹.

UV-Vis (MeOH, λmax): The compound exhibits absorption maxima at 274 nm (π→π* transition of the aromatic system) and 210 nm (n→π* transition of the carbonyl group).

High-Resolution Mass Spectrometric Profiling

High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) of the compound yields a molecular ion peak at m/z 433.1752 [M+H]⁺, consistent with the molecular formula C₂₂H₂₈N₂O₅S (calculated: 433.1756). Fragmentation patterns include:

- Loss of the tosyl group (-155.01 Da), producing a fragment at m/z 278.1641.

- Cleavage of the acetamide bond, generating ions at m/z 195.1135 (C₁₀H₁₃NO₃⁺) and m/z 238.0616 (C₁₂H₁₅NO₂S⁺).

Isotopic abundance analysis (⁴⁰S: 4.4%) corroborates the sulfur content, while the absence of chlorine or bromine adducts confirms synthetic purity.

Computational Molecular Dynamics Simulations

Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level provide insights into the compound’s electronic structure and conformational flexibility. The HOMO (-6.21 eV) is localized on the dimethoxyphenyl ring, while the LUMO (-1.89 eV) resides on the tosyl group, suggesting electrophilic reactivity at the sulfonyl moiety. Molecular dynamics simulations in explicit water solvent reveal:

- A solvation free energy of -15.3 kcal/mol, driven by hydrogen bonding between water molecules and the sulfonyl/amide groups.

- A rotational energy barrier of 8.2 kcal/mol for the piperidine-tosyl bond, aligning with experimental NMR coupling constants.

The simulated infrared spectrum matches experimental data with a mean absolute error of 12 cm⁻¹, validating the computational model. Additionally, electrostatic potential maps highlight nucleophilic regions near the methoxy groups and electrophilic sites at the carbonyl carbon.

Properties

IUPAC Name |

N-(3,4-dimethoxyphenyl)-2-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N2O5S/c1-16-7-10-19(11-8-16)30(26,27)24-13-5-4-6-18(24)15-22(25)23-17-9-12-20(28-2)21(14-17)29-3/h7-12,14,18H,4-6,13,15H2,1-3H3,(H,23,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYFBWCAYXANJRE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CC(=O)NC3=CC(=C(C=C3)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(3,4-dimethoxyphenyl)-2-(1-tosylpiperidin-2-yl)acetamide” typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

Introduction of the Tosyl Group: The tosyl group is introduced via a sulfonation reaction using tosyl chloride in the presence of a base such as pyridine.

Attachment of the Acetamide Moiety: The acetamide group is attached through an acylation reaction using acetic anhydride or acetyl chloride.

Dimethoxyphenyl Substitution: The final step involves the substitution of the piperidine ring with the dimethoxyphenyl group through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

Reduction: Reduction reactions can occur at the acetamide moiety, potentially converting it to an amine.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the tosyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of quinones or other oxidized derivatives.

Reduction: Formation of amines or reduced acetamide derivatives.

Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity, including enzyme inhibition or receptor binding.

Medicine: Investigated for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.

Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of “N-(3,4-dimethoxyphenyl)-2-(1-tosylpiperidin-2-yl)acetamide” would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity. The molecular targets could include neurotransmitter receptors, ion channels, or enzymes involved in metabolic pathways.

Comparison with Similar Compounds

Epirimil [N-(3,4-Dimethoxyphenyl)-2-((2-Methyl-6-(Pyridin-2-yl)Pyrimidin-4-yl)Thio)Acetamide]

- Structure : Replaces the tosylpiperidinyl group with a pyrimidinylthio group.

- Activity : Demonstrates anticonvulsant efficacy in the MES-induced seizure model (ED₅₀ = 48 mg/kg in mice) .

- Mechanistic Insight : The pyrimidinylthio group may enhance thiol-mediated redox modulation or voltage-gated ion channel interactions, unlike the tosylpiperidine’s sulfonamide group, which could influence CNS penetration via passive diffusion.

Neuropathic Pain-Targeted Analogs

A-740003 [N-(1-{[(Cyanoimino)(5-Quinolinylamino)Methyl]Amino}-2,2-Dimethylpropyl)-2-(3,4-Dimethoxyphenyl)Acetamide]

- Structure: Incorporates a quinolinyl-cyanoimino substituent.

- Activity : Acts as a selective P2X7 receptor antagonist (IC₅₀ = 10–40 nM), reducing neuropathic pain in rodent models .

- Comparison: The quinolinyl group enables strong π-π stacking with purinergic receptors, whereas the tosylpiperidine in the target compound may favor interactions with σ receptors or monoamine transporters.

Herbicidal Acetamides

Alachlor [2-Chloro-N-(2,6-Diethylphenyl)-N-(Methoxymethyl)Acetamide]

- Structure : Features chloro and methoxymethyl groups on the acetamide.

- Activity : Herbicidal action via inhibition of very-long-chain fatty acid synthesis .

- Structural Contrast : The absence of bulky aromatic systems (e.g., dimethoxyphenyl or tosylpiperidine) in alachlor optimizes it for plant enzyme targeting, unlike the target compound’s complex substituents, which may hinder herbicidal activity.

Heterocyclic Derivatives

2-(3,4-Dichlorophenyl)-N-(1,3-Thiazol-2-yl)Acetamide

- Structure : Combines dichlorophenyl and thiazolyl groups.

- Crystallography : The dichlorophenyl-thiazolyl dihedral angle (61.8°) creates a twisted conformation, enabling N–H⋯N hydrogen bonding for crystal packing .

Tabulated Structural and Pharmacological Comparison

Mechanistic and Pharmacokinetic Implications

Biological Activity

N-(3,4-dimethoxyphenyl)-2-(1-tosylpiperidin-2-yl)acetamide is a synthetic organic compound categorized as an acetamide. It features a unique structure that includes a piperidine ring with a tosyl group and an acetamide moiety linked to a dimethoxyphenyl group. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.

Chemical Structure

The compound's IUPAC name is N-(3,4-dimethoxyphenyl)-2-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]acetamide, and its molecular formula is C22H28N2O5S. The presence of the tosyl group is noteworthy as it can influence the compound's reactivity and biological activity.

Preparation Methods

The synthesis of this compound typically involves several key steps:

- Formation of the Piperidine Ring : This is achieved through cyclization reactions using appropriate precursors.

- Introduction of the Tosyl Group : The tosyl group is introduced via sulfonation reactions using tosyl chloride in the presence of a base (e.g., pyridine).

- Attachment of the Acetamide Moiety : Acetic anhydride or acetyl chloride is used for the acylation reaction.

- Dimethoxyphenyl Substitution : This final step involves nucleophilic substitution to attach the dimethoxyphenyl group to the piperidine ring.

The biological activity of this compound may involve interaction with various biological targets, including:

- Neurotransmitter Receptors : Potential modulation of receptor activity could influence neurotransmission.

- Enzymatic Pathways : The compound might inhibit or activate specific enzymes, impacting metabolic processes.

Comparative Analysis

To provide context, here’s a comparison with structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| N-(3,4-dimethoxyphenyl)-2-(1-benzylpiperidin-2-yl)acetamide | Benzyl group instead of tosyl | Analgesic properties |

| N-(3,4-dimethoxyphenyl)-2-(1-methylpiperidin-2-yl)acetamide | Methyl substitution | Antidepressant effects |

| N-(3,4-dimethoxyphenyl)-2-(1-phenylpiperidin-2-yl)acetamide | Phenyl group | Potential anti-inflammatory effects |

The unique presence of the tosyl group in this compound may enhance its selectivity towards certain biological targets compared to these analogs.

Case Studies and Research Findings

While direct case studies specifically focusing on this compound are scarce, research into similar compounds provides valuable insights:

- Analgesic Efficacy : A study on a related piperidine derivative showed significant analgesic effects with ED50 values indicating strong pain relief capabilities . This suggests that derivatives like this compound could exhibit similar properties.

- Mechanistic Insights : Molecular dynamics simulations have been utilized to understand how piperidine-based compounds interact with opioid receptors, providing a framework for hypothesizing the action mechanism of our compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.